molecular formula C15H16N4O2 B2978647 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 797813-16-2

3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2978647
CAS RN: 797813-16-2
M. Wt: 284.319
InChI Key: DIBIBYKBUTWGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. MPTP is a prodrug that is metabolized in the brain to 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and subsequent motor deficits.

Scientific Research Applications

Topology of Interactions in Methylxanthines

Research on methylxanthines, including caffeine and its metabolites theophylline and theobromine, has provided insights into the topology of interactions in pharmaceutically relevant polymorphs. This study combined experimental techniques such as NMR-NQR and computational analyses to understand how methyl substitution influences biological activity and interaction patterns. These findings underscore the significance of intermolecular interactions, like hydrogen bonds and π-π stacking, in determining the pharmacological profiles of methylxanthine compounds (Latosinska et al., 2014).

Synthesis and Characterization of Purine Derivatives

The synthesis and characterization of novel purine derivatives have been subjects of ongoing research. Studies have explored various synthetic routes to create new purine compounds with potential biological activities. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the chemical versatility and potential for creating compounds with specific biological functions (Simo et al., 1998).

Ionization and Methylation of Purine-6,8-diones

Understanding the ionization and methylation reactions of purine-6,8-diones sheds light on the chemical properties and reactivity of purine compounds. Research in this area provides foundational knowledge on how structural modifications, such as methylation, influence the physical and chemical properties of purine derivatives. These insights are crucial for designing compounds with desired biological activities (Rahat et al., 1974).

Vibrational Characteristics of Methyl Derivatives

The study of the structure and vibrational characteristics of xanthine and its methyl derivatives, through first principle calculations, contributes to understanding the electronic and structural properties of purine compounds. This research aids in predicting how substitution patterns affect the behavior and interaction potential of purine-based molecules (Gobre et al., 2010).

properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-18-13-12(14(20)17-15(18)21)19(10-16-13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBIBYKBUTWGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-phenylpropyl)purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.